molecular formula C8H14O3 B13785635 Bis(2,3-epoxy-2-methylpropyl) ether CAS No. 7487-28-7

Bis(2,3-epoxy-2-methylpropyl) ether

Cat. No.: B13785635
CAS No.: 7487-28-7
M. Wt: 158.19 g/mol
InChI Key: FPFZKFZYQYTAHO-UHFFFAOYSA-N
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Description

2-methyl-2-[(2-methyloxiran-2-yl)methoxymethyl]oxirane is an organic compound with the molecular formula C8H14O3. It is a type of oxirane, which is a three-membered cyclic ether. This compound is known for its reactivity due to the strained ring structure of the oxirane group, making it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-[(2-methyloxiran-2-yl)methoxymethyl]oxirane typically involves the reaction of 2-methyloxirane with formaldehyde in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually involve moderate temperatures and controlled pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced catalysts and optimized reaction parameters ensures efficient production with minimal by-products. The final product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-[(2-methyloxiran-2-yl)methoxymethyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to an alcohol.

    Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are employed under basic or neutral conditions.

Major Products

    Oxidation: Diols or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted alcohols or ethers.

Scientific Research Applications

2-methyl-2-[(2-methyloxiran-2-yl)methoxymethyl]oxirane has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of epoxy resins, adhesives, and coatings due to its reactive oxirane group.

Mechanism of Action

The mechanism of action of 2-methyl-2-[(2-methyloxiran-2-yl)methoxymethyl]oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in various chemical processes, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds and products.

Comparison with Similar Compounds

Similar Compounds

    2-methyloxirane: A simpler oxirane compound with similar reactivity but fewer functional groups.

    2-[(2-methyloxiran-2-yl)methoxymethyl]oxirane: A related compound with a similar structure but different substitution patterns.

Uniqueness

2-methyl-2-[(2-methyloxiran-2-yl)methoxymethyl]oxirane is unique due to its dual oxirane groups, which provide enhanced reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the production of complex molecules and materials.

Properties

CAS No.

7487-28-7

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-methyl-2-[(2-methyloxiran-2-yl)methoxymethyl]oxirane

InChI

InChI=1S/C8H14O3/c1-7(5-10-7)3-9-4-8(2)6-11-8/h3-6H2,1-2H3

InChI Key

FPFZKFZYQYTAHO-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)COCC2(CO2)C

Origin of Product

United States

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